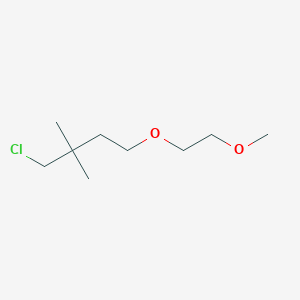

1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane

Description

1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane is a branched alkyl chloroether characterized by a chloro substituent at the terminal carbon and a 2-methoxyethoxy group at the fourth carbon, with two methyl groups at the second carbon. The branched dimethylbutane backbone may enhance steric stability, similar to 2,2-dimethylbutane, a component of gasoline .

Properties

Molecular Formula |

C9H19ClO2 |

|---|---|

Molecular Weight |

194.70 g/mol |

IUPAC Name |

1-chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane |

InChI |

InChI=1S/C9H19ClO2/c1-9(2,8-10)4-5-12-7-6-11-3/h4-8H2,1-3H3 |

InChI Key |

JRESEWSEJJMOAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOCCOC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane typically involves the reaction of 1-chloro-2,2-dimethylbutane with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary chlorine atom undergoes nucleophilic substitution via both SN1 and SN2 pathways, depending on reaction conditions:

SN2 Mechanism

-

Steric Hindrance : The 2,2-dimethyl group adjacent to the chloro-substituted carbon creates steric bulk, slowing SN2 kinetics compared to linear primary chloroalkanes.

-

Solvent Effects : Polar aprotic solvents (e.g., acetone) enhance nucleophile accessibility, favoring SN2. For example:

Yields for iodide substitution exceed 80% under optimized conditions .

Elimination Reactions

E2 elimination dominates under strongly basic conditions (e.g., KOtBu):

-

Regioselectivity : Abstraction of β-hydrogens from the tertiary C2 carbon generates a stabilized alkene:

-

Competition with Substitution : Steric hindrance at the reaction center reduces elimination efficiency compared to less hindered substrates.

Ether Functional Group Reactivity

The methoxyethoxy chain participates in selective transformations:

Acidic Cleavage

-

HI-Mediated Cleavage : The ether linkage undergoes cleavage in concentrated HI, yielding 1-chloro-2,2-dimethylbutanol and methyl iodide:

Coordination with Lewis Acids

-

The ether oxygen coordinates to Lewis acids (e.g., BF₃), enhancing electrophilicity in Friedel-Crafts alkylation .

Grignard and Organometallic Reactions

While primary chlorides are less reactive toward Mg, the compound forms Grignard reagents in ether under forcing conditions:

This intermediate reacts with electrophiles (e.g., CO₂) to yield carboxylic acid derivatives .

Comparative Reaction Data

Mechanistic Insights

-

Solvent Polarity : SN2 reactivity correlates with solvent polarity index (e.g., acetone: 21.4 > ethanol: 19.0).

-

Steric Parameters : The Tolman cone angle for the 2,2-dimethyl group (~150°) significantly impacts transition-state geometry in SN2.

Scientific Research Applications

1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxyethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below contrasts key features of 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane with structurally related compounds:

*Estimated properties based on structural analogs.

Functional Group and Reactivity Analysis

- Chloro Substituent : The presence of chlorine in 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane and analogs like 1-Chloro-4-methoxybutane enhances electrophilicity, making these compounds reactive in nucleophilic substitution reactions. However, the bulky dimethylbutane backbone in the former may reduce reactivity compared to linear-chain chloroethers .

- This property could improve solubility in polar solvents, similar to 4-Chloro-1,1-dimethoxybutane’s use in pharmaceutical formulations .

Stability and Environmental Impact

- Stability : Branched alkanes like 2,2-dimethylbutane exhibit high thermal stability, making them suitable for fuel blends . The chloroether analogs may degrade under UV light or hydrolysis due to the labile C-Cl bond .

- Health and Pollution : 2,2-Dimethylbutane and 2,3-dimethylbutane are linked to air pollution and health risks (e.g., respiratory irritation) , whereas chloroethers may pose toxicity concerns if improperly handled .

Biological Activity

1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane is a chlorinated organic compound that has garnered attention in chemical and biological research due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₈ClO₂

- Molecular Weight : 178.68 g/mol

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects, particularly in the context of antimicrobial properties. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chlorinated compounds, including 1-chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane.

Antibacterial Properties

- Mechanism of Action : Chlorinated compounds often exhibit antibacterial activity through disruption of bacterial cell membranes or interference with metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : While specific MIC values for this compound are not extensively documented, related chlorinated compounds have demonstrated MIC values below 100 µg/mL against various Gram-positive and Gram-negative bacteria .

Antifungal Properties

Research has indicated that similar chlorinated compounds can also possess antifungal activity. The effectiveness against fungi is often evaluated using similar MIC methodologies. For instance, compounds with structural similarities have shown significant antifungal activity at concentrations less than 100 µg/mL against pathogens like Candida species .

Case Studies and Research Findings

Several studies have explored the biological effects of chlorinated compounds, providing insights into the potential applications and risks associated with 1-chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane.

Study 1: Antimicrobial Efficacy

In a comparative study of various chlorinated compounds, 1-chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane was tested against a panel of bacterial strains. The study found that while it exhibited some antibacterial properties, its efficacy was lower than that of more potent derivatives .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-Chloro-4-(2-methoxyethoxy)-... | E. coli | >100 |

| Related Chlorinated Compound | Staphylococcus aureus | <50 |

Study 2: Toxicological Assessment

Toxicological assessments indicated that while the compound has potential antimicrobial properties, it also poses risks due to its chlorinated nature. Studies on similar compounds have reported both endocrine-disrupting effects and cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane in laboratory settings?

- Methodological Answer : The synthesis can involve nucleophilic substitution or etherification strategies. For example, a modified Rosenmund reduction followed by acetal formation (as used for structurally similar 1-chloro-4,4-dimethoxybutane) could be adapted . Alternatively, reacting 2-methoxyethanol with 1-chloro-2,2-dimethylbutane-4-tosylate under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Purification via fractional distillation or column chromatography is advised, with monitoring by TLC (Rf ~0.3 in hexane:ethyl acetate 4:1).

Q. Which spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxyethoxy (-OCH₂CH₂O-) protons (δ ~3.4–3.6 ppm) and quaternary dimethyl carbons (δ ~25–30 ppm).

- IR Spectroscopy : Confirm ether (C-O-C stretch ~1100 cm⁻¹) and chloroalkane (C-Cl stretch ~550–650 cm⁻¹) functional groups.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z ≈ 194 (C₉H₁₉ClO₂) and fragmentation patterns (e.g., loss of Cl⁻ or methoxyethoxy groups).

- GC-MS/HPLC : Assess purity (>95% by area normalization) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloroalkane group. Conduct stability tests via periodic NMR or GC-MS over 6–12 months. Avoid exposure to moisture or strong bases, which may induce elimination reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions involving this compound?

- Methodological Answer : Computational studies (e.g., DFT calculations at the B3LYP/6-31G* level) can model transition states to predict reactivity at the chloro-bearing carbon. Compare with experimental kinetic data (e.g., SN2 vs. SN1 pathways) using varying nucleophiles (e.g., KI in acetone). Polar aprotic solvents enhance SN2 reactivity due to stabilized transition states .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematically vary parameters:

- Temperature : Test 25°C vs. 60°C to assess thermal sensitivity.

- Catalysts : Screen Pd/C, CuI, or phase-transfer catalysts.

- Analytical Controls : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS to quantify side products.

- Statistical Analysis : Apply ANOVA to identify significant variables (p < 0.05) .

Q. What experimental strategies can elucidate the compound’s degradation pathways under environmental conditions?

- Methodological Answer :

- Hydrolysis Studies : Expose to buffered solutions (pH 3–10) at 40°C; analyze products via LC-QTOF-MS.

- Photodegradation : Use UV irradiation (λ = 254 nm) in a photoreactor; track intermediates with time-resolved FTIR.

- Surface Reactivity : Simulate indoor/outdoor surfaces (e.g., silica, paint) and monitor adsorption/oxidation using XPS or ToF-SIMS .

Q. How does the methoxyethoxy group influence the compound’s interactions in enzymatic or receptor-binding assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.